(3Z)-3-(furan-2-ylmethylidene)-1,2,5-trimethylpiperidine
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Overview
Description
5-[(Z)-1-(2-FURYL)METHYLIDENE]-1,3,6-TRIMETHYLTETRAHYDROPYRIDINE is a heterocyclic compound that features a furan ring and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(2-FURYL)METHYLIDENE]-1,3,6-TRIMETHYLTETRAHYDROPYRIDINE typically involves the condensation of furan-2-carboxaldehyde with 1,3,6-trimethyl-1,2,3,6-tetrahydropyridine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(2-FURYL)METHYLIDENE]-1,3,6-TRIMETHYLTETRAHYDROPYRIDINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan and tetrahydropyridine derivatives.
Scientific Research Applications
5-[(Z)-1-(2-FURYL)METHYLIDENE]-1,3,6-TRIMETHYLTETRAHYDROPYRIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(2-FURYL)METHYLIDENE]-1,3,6-TRIMETHYLTETRAHYDROPYRIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-[(Z)-(5-METHYL-2-FURYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE
- 4-{2-[(Z)-(5-Methyl-2-furyl)methylidene-amino]-ethyl}benzenesulfonamide
Uniqueness
5-[(Z)-1-(2-FURYL)METHYLIDENE]-1,3,6-TRIMETHYLTETRAHYDROPYRIDINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a furan ring and a tetrahydropyridine ring sets it apart from other similar compounds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
(3Z)-3-(furan-2-ylmethylidene)-1,2,5-trimethylpiperidine |
InChI |
InChI=1S/C13H19NO/c1-10-7-12(11(2)14(3)9-10)8-13-5-4-6-15-13/h4-6,8,10-11H,7,9H2,1-3H3/b12-8- |
InChI Key |
ZVFSUINMTCQBSE-WQLSENKSSA-N |
Isomeric SMILES |
CC1C/C(=C/C2=CC=CO2)/C(N(C1)C)C |
Canonical SMILES |
CC1CC(=CC2=CC=CO2)C(N(C1)C)C |
Origin of Product |
United States |
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